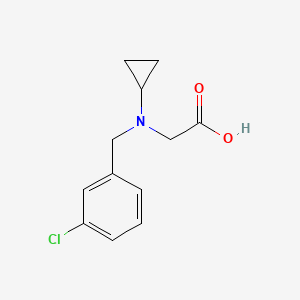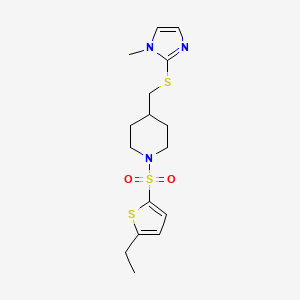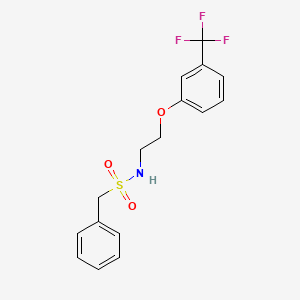
1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the phenyl rings and the ether and sulfonamide groups. The trifluoromethyl group could also influence the compound’s overall shape and electronic distribution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the trifluoromethyl, ether, and sulfonamide groups) would affect properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
- Researchers have explored TFM-containing derivatives for various therapeutic areas, such as antiviral agents, anti-inflammatory drugs, and anticancer treatments .
- Their stability and activity make them attractive candidates for crop protection and pest management .
- The development of scalable and environmentally friendly syntheses is essential for drug production .
Medicinal Chemistry and Drug Development
Fluorine Chemistry and Agrochemicals
Catalysis and Synthetic Methods
Blood Coagulation Factor Xa Inhibition
Pharmaceutical Synthesis and Process Innovation
Material Science and Fluorinated Polymers
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body. Unfortunately, without more information, it’s challenging to speculate on the potential mechanisms of action .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Compounds containing trifluoromethyl groups can be associated with certain hazards, but without specific data on this compound, it’s difficult to provide a detailed safety profile .
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)14-7-4-8-15(11-14)23-10-9-20-24(21,22)12-13-5-2-1-3-6-13/h1-8,11,20H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYLXRIQXXTLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


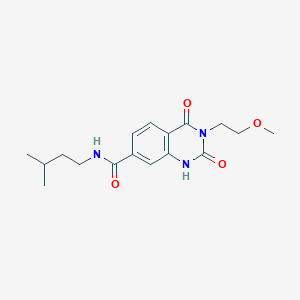

![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2579279.png)
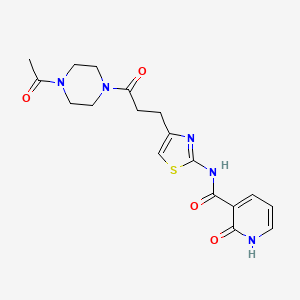
![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![N-butyl-N-methyl-3-(2-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2579288.png)
![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)
